N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE
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Overview
Description
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a benzofuran ring, a hydroxyethyl group, and a pyrrolidinylphenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-phenoxyethanol under acidic conditions to form the benzofuran core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the amide bond produces an amine .
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxyethyl and pyrrolidinylphenyl groups further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.
Pyrrolidinylphenyl derivatives: Compounds with similar pyrrolidinylphenyl moieties but different core structures.
Uniqueness
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-14-4-6-17(12-18(14)26-9-2-3-21(26)28)25-23(30)22(29)24-13-19(27)15-5-7-20-16(11-15)8-10-31-20/h4-7,11-12,19,27H,2-3,8-10,13H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJGUKQMUBKGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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